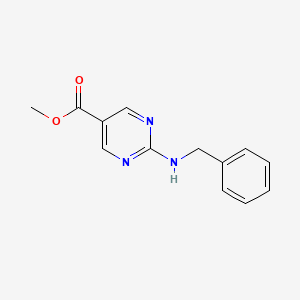

Methyl 2-(benzylamino)pyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(benzylamino)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-18-12(17)11-8-15-13(16-9-11)14-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZIFXDAOXSDHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution of Methyl 2-chloropyrimidine-5-carboxylate

The most common and direct synthetic route to Methyl 2-(benzylamino)pyrimidine-5-carboxylate involves the nucleophilic substitution of the chlorine atom in methyl 2-chloropyrimidine-5-carboxylate by benzylamine.

- Reaction Conditions:

- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

- Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Elevated temperatures to facilitate substitution, typically reflux conditions

- Mechanism: Benzylamine acts as a nucleophile attacking the electrophilic carbon bearing the chlorine substituent on the pyrimidine ring, displacing chloride and forming the benzylamino-substituted product.

- Industrial Scale: This method is scalable, with industrial production employing continuous flow reactors and automated systems to optimize yield and efficiency. Parameters such as temperature, pressure, and solvent choice are optimized to improve scalability and reduce reaction times.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Sodium hydride or potassium carbonate | Facilitates deprotonation of amine |

| Solvent | DMF or DMSO | Polar aprotic solvents improve nucleophilicity |

| Temperature | Reflux (approx. 100-150 °C) | Ensures reaction completion |

| Reaction Time | Several hours (4-24 h) | Dependent on scale and conditions |

| Yield | Moderate to high (60-90%) | Optimized by solvent and base choice |

This method is widely used due to its straightforward approach and relatively high yields.

Condensation via Morita-Baylis-Hillman (MBH) Adducts and Subsequent Functionalization

An alternative and more versatile method involves a three-step sequence starting from MBH adducts to build substituted pyrimidine-5-carboxylates, including 2-(benzylamino) derivatives.

- Step 1: Formation of MBH Adducts

- React aldehydes with propiolates or propiolamides in the presence of MgI2 catalyst.

- MgI2 is preferred for its mildness, non-toxicity, and moisture stability.

- Step 2: Oxidation

- MBH adducts are oxidized using Dess-Martin periodinane to form α-iodomethylene β-keto esters.

- Other oxidants like PCC or Jones reagent are less effective.

- Step 3: Condensation

- The α-iodomethylene β-keto esters are condensed with benzamidine or guanidine derivatives under basic conditions to yield 2,5,6-trisubstituted pyrimidine-5-carboxylates.

- Benzylamine derivatives can be introduced in this step to form the 2-(benzylamino) substitution.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| MBH Reaction | Aldehyde + propiolate, MgI2 catalyst | α-(Hydroxymethyl)-iodoacrylates |

| Oxidation | Dess-Martin periodinane | α-Iodomethylene β-keto esters |

| Condensation | Benzamidine/benzylamine, base (e.g., NaH) | 2,5,6-Trisubstituted pyrimidine-5-carboxylates |

Yields for the condensation step range from moderate to excellent (21% to 95%) depending on substituents and conditions.

Modified Nucleophilic Aromatic Substitution on Pyrimidoquinoline Esters

In related pyrimidine derivatives such as pyrimido[4,5-c]quinoline methyl esters, nucleophilic aromatic substitution with benzylamines has been reported.

- Method:

- Reaction of pyrimidoquinoline methyl ester with substituted benzylamines under nucleophilic aromatic substitution conditions.

- Followed by LiOH-mediated ester hydrolysis to yield the corresponding carboxylic acids.

- Yields: Overall yields of 42–92% have been reported for these analogs, indicating good efficiency of the substitution and hydrolysis steps.

This method highlights the adaptability of nucleophilic substitution in synthesizing benzylamino-substituted pyrimidine derivatives.

Notes on Reaction Optimization and Scalability

- Bases: Sodium hydride offers strong deprotonation but requires careful handling due to reactivity; potassium carbonate is milder and easier to handle.

- Solvents: DMF and DMSO are preferred for their ability to dissolve both organic and inorganic reagents and stabilize transition states.

- Temperature: Elevated temperatures improve reaction rates but must be controlled to avoid decomposition.

- Catalysts: MgI2 has emerged as a mild catalyst for MBH-related syntheses, improving yields and selectivity.

- Industrial Considerations: Use of continuous flow reactors allows better control over reaction parameters, enhancing reproducibility and safety.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Yield Range |

|---|---|---|---|---|

| Nucleophilic substitution on 2-chloropyrimidine-5-carboxylate | Benzylamine, NaH or K2CO3, DMF/DMSO | Reflux, aprotic solvent | Simple, scalable | 60-90% |

| MBH adduct oxidation and condensation | Aldehyde, propiolate, MgI2, Dess-Martin periodinane, benzamidine | Multi-step, mild conditions | Versatile, library synthesis | 21-95% |

| Nucleophilic substitution on pyrimidoquinoline esters | Benzylamine, LiOH | Moderate temp, hydrolysis | High yield, adaptable | 42-92% |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzylamino)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced forms of the compound, such as amines or alcohols.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Synthesis of Methyl 2-(benzylamino)pyrimidine-5-carboxylate

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with benzylamine under specific conditions to yield the desired product. Various methods have been documented to optimize the yield and purity of the compound, including:

- Refluxing Techniques : Utilizing reflux conditions with appropriate solvents to enhance reaction rates and product formation.

- Catalytic Methods : Employing catalysts to facilitate reactions between starting materials, which can lead to higher yields and shorter reaction times.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmaceutical applications. Key activities include:

- Antiviral Properties : Studies have shown that compounds within this class can inhibit viral replication, particularly against coronaviruses such as Mouse Hepatitis Virus (MHV) . This suggests potential applications in treating viral infections.

- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory responses by inhibiting key transcription factors like NF-kB and AP-1. This activity positions it as a candidate for treating autoimmune diseases and inflammatory conditions .

- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy . The mechanism often involves the induction of apoptosis in malignant cells.

Therapeutic Applications

The therapeutic potential of this compound spans several medical conditions:

- Rheumatoid Arthritis and Other Autoimmune Diseases : Given its anti-inflammatory properties, it may be effective in managing symptoms associated with autoimmune disorders .

- Cancer Treatment : Its ability to induce apoptosis in cancer cells suggests it could be developed into an anticancer agent, particularly for tumors resistant to conventional therapies .

- Viral Infections : The antiviral properties indicate that this compound could be explored for developing treatments against emerging viral pathogens .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated inhibition of MHV replication with IC50 values comparable to established antiviral agents. |

| Study B | Anti-inflammatory Effects | Showed significant reduction in cytokine levels (IL-2, IL-8) in vitro, indicating potential for treating inflammatory diseases. |

| Study C | Antitumor Activity | Reported cytotoxic effects on breast and colon cancer cell lines, promoting further investigation into its use as an anticancer agent. |

Mechanism of Action

The mechanism of action of Methyl 2-(benzylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table highlights structural analogs of methyl 2-(benzylamino)pyrimidine-5-carboxylate, focusing on substituent variations at positions C2, C4, and C6:

Biological Activity

Methyl 2-(benzylamino)pyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

This compound is a pyrimidine derivative characterized by the presence of a methyl ester group and a benzylamino substituent. Its structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its anticancer , antioxidant , and enzyme inhibition properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been evaluated for its cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (μg/mL) | IC50 (μM) |

|---|---|---|

| MCF-7 | 28.89 | 0.11 |

| MDA-MB-231 | 52.56 | 0.16 |

| MCF-10A (normal) | 176 | 0.37 |

The compound demonstrated selective cytotoxicity towards cancer cells compared to normal cells, indicating its potential as a therapeutic agent with fewer side effects .

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of cell cycle arrest. In particular, studies have shown that it causes G1 phase arrest in estrogen receptor-positive MCF-7 cells and G2 phase arrest in MDA-MB-231 cells . This differential effect on cell cycle progression suggests that the compound may target specific pathways involved in tumor growth and proliferation.

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for its antioxidant activities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer.

Table 2: Antioxidant Activity Comparison

| Compound | % Inhibition |

|---|---|

| This compound | 71% |

| Trolox (reference) | 100% |

| Other derivatives | Varies |

The compound exhibited moderate antioxidant activity, with an inhibition percentage significantly lower than that of Trolox but comparable to other pyrimidine derivatives .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. For example, it has shown promise as a tyrosinase inhibitor , which is relevant in the context of skin disorders and pigmentation issues.

Case Study: Tyrosinase Inhibition

In a recent study involving the synthesis of various derivatives based on the structure of this compound, some compounds demonstrated enhanced inhibitory activity against tyrosinase compared to standard inhibitors like kojic acid. The most potent derivative exhibited an IC50 value significantly lower than that of kojic acid, indicating a strong potential for therapeutic applications in skin whitening agents .

Q & A

Q. What strategies are effective in resolving impurities during purification?

- Chromatography : Use preparative HPLC with a C18 column (ACN/0.1% TFA gradient) to separate regioisomers .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to remove unreacted benzylamine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.